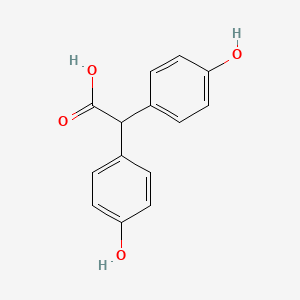

Bis(4-hydroxyphenyl)acetic acid

Description

Contextualization within Phenolic Acid Chemistry and Bisphenolic Compound Classes

Bis(4-hydroxyphenyl)acetic acid holds a unique position at the intersection of two significant classes of organic molecules: phenolic acids and bisphenolic compounds. Its classification as a phenolic acid is due to the presence of a carboxylic acid functional group and phenolic hydroxyl groups within its structure. smolecule.comnih.gov Phenolic acids are a broad class of compounds characterized by a phenolic ring and a carboxylic acid function. ebi.ac.uk

Simultaneously, it is categorized as a bisphenolic compound because its structure contains two hydroxyphenyl (phenol) groups. chemicalbook.comwikipedia.org Bisphenols are a family of chemicals distinguished by the presence of two phenol (B47542) functional groups, often linked by a bridging structure. wikipedia.org The dual classification of this compound makes it a subject of interest for its combined chemical properties.

Structural Framework and Research Significance

The molecular structure of this compound consists of two 4-hydroxyphenyl moieties attached to a central acetic acid backbone. smolecule.com This specific arrangement of functional groups—two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) group—is central to its chemical reactivity and research significance.

The presence of these reactive sites allows for a variety of chemical transformations. The carboxylic acid group can undergo reactions such as esterification with alcohols, while the hydroxyl groups on the phenyl rings can be acylated. smolecule.com Furthermore, the compound can be reduced to convert the carboxylic acid to an alcohol. smolecule.com This versatility makes it a valuable precursor and building block in organic synthesis.

The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Synonyms | 2,2-Bis(4-hydroxyphenyl)acetic acid, 2,2-Bis(p-hydroxyphenyl)acetic acid |

| Appearance | White Solid |

| Melting Point | 211-214 °C |

| Solubility | Soluble in Ethyl Acetate (B1210297), Methanol (B129727), DMSO |

This data is compiled from sources. chemicalbook.comcymitquimica.com

Overview of Current Research Trajectories and Potential Applications

Current research into this compound is exploring several promising avenues, primarily in materials science and as a synthon for other complex molecules.

One of the most significant areas of investigation is its use as a monomer in the creation of advanced polymers. smolecule.com Researchers have explored its role in the synthesis of polyesters and polycarbonates. acs.orgresearchgate.net Notably, it has been investigated for the preparation of highly flame-resistant polycarbonates, highlighting its potential in developing safer materials. acs.org The ability of its functional groups to participate in condensation reactions is key to this application. smolecule.com

Beyond polymer chemistry, this compound serves as a reagent in the synthesis of specialized chemical compounds. For instance, it is used in the preparation of certain inhibitors and nonpeptide chemotypes for receptor studies. chemicalbook.com The compound is also recognized as a metabolite of the insecticide methoxychlor (B150320), making it a biomarker for monitoring exposure to this environmental agent. smolecule.comchemicalbook.com Research into derivatives of this compound is also an active field, aiming to develop new molecules with specific biological or material properties. acs.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBGJZIOPNAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068219 | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40232-93-7 | |

| Record name | 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40232-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Methodologies for Bis 4 Hydroxyphenyl Acetic Acid

Direct Synthesis Approaches to the Bis(4-hydroxyphenyl)acetic Acid Core

The formation of the central diarylacetic acid structure is a critical step in the synthesis of this compound and its analogues. Methodologies for this purpose include advanced electrochemical techniques and classical condensation reactions.

Electrochemical Carboxylation Methods for Diarylacetic Acids

Electrochemical carboxylation has emerged as a powerful and environmentally conscious method for the synthesis of carboxylic acids. This approach often utilizes carbon dioxide as a C1 source. In the context of diarylacetic acids, the electrochemical reduction of suitable precursors, such as diarylmethanols, in the presence of CO2 is a promising strategy.

Recent research has demonstrated the efficient one-step synthesis of various diarylacetic acids through the direct electrochemical carboxylation of diarylmethanol compounds. nih.govbeilstein-journals.orgnih.gov This process typically involves the constant-current electrolysis of a diarylmethanol species in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govbeilstein-journals.orgnih.gov A one-compartment cell equipped with a platinum cathode and a magnesium anode is often employed. nih.govbeilstein-journals.orgnih.gov The reaction proceeds via the reductive cleavage of the C(sp³)–O bond at the benzylic position of the diarylmethanol, generating a carbanionic intermediate that is subsequently trapped by carbon dioxide to yield the desired diarylacetic acid. nih.govbeilstein-journals.orgnih.gov

This method offers a direct route to diarylacetic acids from their corresponding alcohols without the need for pre-functionalization of the hydroxyl group into a better leaving group, such as a halide or an ester. nih.govnih.gov The yields of these reactions can be influenced by the substituents on the aromatic rings. For instance, electron-donating groups on the phenyl rings may lead to lower yields. nih.govbeilstein-journals.org

| Starting Material (Diarylmethanol) | Product (Diarylacetic Acid) | Yield (%) | Reference |

| Diphenylmethanol | Diphenylacetic acid | 75 | nih.gov |

| (4-Methylphenyl)phenylmethanol | (4-Methylphenyl)phenylacetic acid | 61 | nih.govbeilstein-journals.org |

| (4-Methoxyphenyl)phenylmethanol | (4-Methoxyphenyl)phenylacetic acid | 63 | nih.govbeilstein-journals.org |

| Bis(4-methylphenyl)methanol | Bis(4-methylphenyl)acetic acid | 32 | nih.gov |

| Bis(4-methoxyphenyl)methanol | Bis(4-methoxyphenyl)acetic acid | 21 | nih.gov |

Table 1: Examples of Diarylacetic Acids Synthesized via Electrochemical Carboxylation of Diarylmethanols.

Another electrochemical approach involves the carboxylation of α,α-dichloroarylmethane derivatives. mdpi.com This method provides α-chloroarylacetic acids with high selectivity, which can serve as versatile intermediates for further chemical transformations. mdpi.com

Condensation Reactions for Bisphenolic Core Formation

Classical condensation reactions provide a foundational strategy for constructing the bisphenolic core of molecules like this compound. These methods often involve the reaction of a phenol (B47542) or a substituted phenol with a suitable two-carbon electrophile.

A common approach is the condensation of a phenol with glyoxylic acid to form a mandelic acid derivative (α-hydroxy-α-phenylacetic acid). This intermediate can then be reduced to the corresponding phenylacetic acid. For instance, phenol and glyoxylic acid can be reacted to synthesize p-hydroxymandelic acid, which is subsequently reduced to yield p-hydroxyphenylacetic acid. google.com While this specific example leads to a single hydroxyphenyl group, the principle can be extended to create more complex structures.

A multi-step synthesis starting from benzyl (B1604629) phenyl ether has also been reported for the preparation of 4-hydroxyphenylacetic acid. google.com This process involves the chloromethylation of the ether, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid. The benzyl group serves as a protecting group for the phenol and is cleaved during the final hydrolysis step. google.com

Furthermore, the synthesis of 2,4-dihydroxyphenylacetic acid has been achieved through a sequence involving the condensation of m-bromophenol with glyoxylic acid. google.com This reaction forms a p-hydroxy-o-bromomandelic acid intermediate, which is then reduced to p-hydroxy-o-bromophenylacetic acid. A subsequent hydroxylation reaction under basic conditions, in the presence of a catalyst, replaces the bromine atom with a hydroxyl group to afford the final product. google.com

Functional Group Transformations and Derivatization Pathways

Once the this compound core is established, its functional groups offer multiple handles for further derivatization. The carboxylic acid moiety can be esterified or reduced, while the phenolic hydroxyl groups can be acylated or undergo other modifications.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to an ester through various esterification methods. The Fischer-Speier esterification is a classic and widely used technique. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netkoreascience.kr

For example, 4-hydroxyphenylacetic acid has been successfully esterified with methanol (B129727) using a catalytic amount of concentrated sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the formation of the methyl ester, with yields reported to be quantitative. koreascience.kr

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) | Reference |

| 4-Hydroxyphenylacetic acid | Methanol | H₂SO₄ | Methyl 4-hydroxyphenylacetate | 100 | koreascience.kr |

Table 2: Example of Fischer Esterification of a Hydroxyphenylacetic Acid.

Numerous other modern esterification methods exist, often employing coupling agents to facilitate the reaction under milder conditions. organic-chemistry.org These can be particularly useful when dealing with sensitive substrates.

Acylation Strategies of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups of this compound are susceptible to acylation, leading to the formation of phenolic esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base.

A recently developed method for the selective O-acylation of phenols utilizes organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This approach allows for the efficient and convenient synthesis of phenolic esters at room temperature in air from a diverse range of phenols. rsc.org

The acylation of phenol with acetic acid has also been studied in the gas phase over various solid acid catalysts, such as zeolites. researchgate.net These studies indicate that the reaction can proceed either through direct C-acylation to form hydroxyacetophenones or through initial O-acylation to produce phenyl acetate (B1210297), which can then rearrange to the C-acylated product. researchgate.net While focused on C-acylation, these studies highlight the reactivity of the phenolic hydroxyl group towards acylating agents.

Reduction of the Carboxylic Acid to Alcohol

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding a phenethyl alcohol derivative. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminium hydride (LiAlH₄) are effective for this transformation. docbrown.infochemguide.co.uk

The reduction with LiAlH₄ is typically carried out in a dry ether solvent, such as diethyl ether, as the reagent reacts violently with water. chemguide.co.uk The reaction proceeds at room temperature, and the initial product is an aluminum salt complex, which is then hydrolyzed, often with a dilute acid, to liberate the primary alcohol. chemguide.co.uk

A specific example involves the reduction of the ethyl ester of 4-hydroxyphenylacetic acid. In this case, the ester is first converted to its acetoxy derivative, which is then reduced with lithium aluminum hydride. A final saponification step yields 4-hydroxyphenethyl alcohol. google.com

| Starting Material | Reducing Agent | Product | Reference |

| Ethyl 4-acetoxyphenylacetate | Lithium aluminum hydride | 4-Hydroxyphenethyl alcohol | google.com |

| General Carboxylic Acid (R-COOH) | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) | docbrown.infochemguide.co.uk |

Table 3: Reduction of Carboxylic Acids and their Derivatives to Alcohols.

Chemical Reactivity and Mechanistic Investigations of Bis 4 Hydroxyphenyl Acetic Acid

Reactivity of Phenolic Hydroxyl Groups

The reactivity of the two phenolic hydroxyl (-OH) groups in Bis(4-hydroxyphenyl)acetic acid is central to its chemical behavior. These groups can undergo reactions such as protonation/deprotonation and oxidation, which are critical to the molecule's potential antioxidant properties.

Protonation Equilibria and Acidity Studies

The protonation and deprotonation equilibria can be represented as follows:

In an aqueous solution, the phenolic hydroxyl groups will exist predominantly in their protonated form at acidic and neutral pH. As the pH increases, they will begin to deprotonate to form phenolate (B1203915) ions. The formation of these phenolate ions is crucial for the compound's antioxidant activity.

Table 1: Estimated pKa Values for the Functional Groups of this compound

| Functional Group | Estimated pKa |

| Carboxylic Acid | ~4-5 |

| Phenolic Hydroxyl (first deprotonation) | ~9-10 |

| Phenolic Hydroxyl (second deprotonation) | >10 |

Note: These are estimated values based on analogous compounds and general chemical principles. Experimental verification is required.

Oxidation Mechanisms and Free Radical Scavenging Potential

The phenolic hydroxyl groups are the primary sites for the antioxidant activity of this compound. Phenolic compounds can act as free radical scavengers through several mechanisms, most notably by donating a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. This process generates a relatively stable phenoxyl radical.

The proposed mechanism for free radical scavenging is as follows:

Hydrogen Atom Transfer (HAT): A phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical and neutralizing the initial radical.

Stabilization of the Phenoxyl Radical: The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. The presence of two such rings in this compound could potentially enhance this stabilization.

While specific IC50 values for this compound are not documented, studies on structurally related phenolic compounds demonstrate significant free radical scavenging activity. For instance, other bisphenolic compounds have shown potent antioxidant effects. The presence of two phenolic moieties in a single molecule can lead to enhanced radical scavenging capacity compared to monophenolic compounds.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is acidic and will deprotonate in aqueous solution to form a carboxylate anion (-COO⁻). The pKa of the carboxylic acid group is expected to be in the range of 4-5, similar to other phenylacetic acids.

This functional group can undergo typical carboxylic acid reactions, such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines. The reactivity of the carboxylic acid is influenced by the steric hindrance from the two bulky hydroxyphenyl groups attached to the alpha-carbon.

Metal Ion Complexation and Chelation Dynamics

This compound possesses multiple potential coordination sites for metal ions: the two phenolic hydroxyl groups and the carboxylic acid group. This structure suggests that it can act as a chelating agent, forming complexes with various metal ions.

Stability Constants and Equilibrium Studies with Transition Metals (e.g., Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺)

The ability of this compound to chelate metal ions can be quantified by its stability constants (log K). While experimentally determined stability constants for this specific ligand with Fe³⁺, Cu²⁺, Mg²⁺, and Ca²⁺ are not available in the literature, general principles of coordination chemistry can provide an insight.

The phenolic hydroxyl groups and the carboxylate group can form chelate rings with metal ions. The stability of these complexes would depend on factors such as the nature of the metal ion, the pH of the solution (which dictates the protonation state of the ligand), and the formation of stable five- or six-membered chelate rings. Transition metals like Fe³⁺ and Cu²⁺ are expected to form more stable complexes compared to alkaline earth metals like Mg²⁺ and Ca²⁺ due to their higher charge density and ability to form stronger coordinate bonds.

Table 2: Hypothetical Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | Hypothetical log K1 |

| Fe³⁺ | High |

| Cu²⁺ | Moderate-High |

| Mg²⁺ | Low |

| Ca²⁺ | Low |

Note: This table presents hypothetical relative stability constants based on the known coordination chemistry of phenolic and carboxylic acid ligands. These are not experimental values.

Ligand Binding Mechanisms and Coordination Geometries

The binding of metal ions to this compound would likely involve the deprotonated forms of the phenolic hydroxyl and carboxylic acid groups. The coordination could occur in several modes:

Bidentate Chelation: A metal ion could be chelated by one phenolic hydroxyl group and the carboxylate group.

Tridentate Chelation: It is also possible for a single molecule to act as a tridentate ligand, coordinating a metal ion through both phenolic hydroxyls and the carboxylate group, although this might be sterically hindered.

Bridging: At higher concentrations, the ligand could act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.

The coordination geometry around the metal center would be determined by the coordination number of the metal and the steric constraints of the ligand. For example, a Cu²⁺ ion forming a 1:1 complex might adopt a distorted square planar or tetrahedral geometry. The exact coordination geometries would require detailed structural analysis, such as X-ray crystallography of the metal complexes.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to elucidate the intrinsic properties of molecules, offering insights that complement experimental findings. For a molecule like this compound, these methods can predict its electronic structure, reactivity, and behavior in various environments.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.

Should DFT studies be conducted on this compound, they would likely involve the calculation of several key parameters to describe its electronic structure and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), would also be determined. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Value/Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Would likely be localized on the phenol (B47542) rings, indicating these as sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | The distribution would indicate regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap would suggest higher reactivity. |

| Electronegativity (χ) | Tendency to attract electrons | A moderate value would be expected for this poly-functional molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Would provide a measure of the molecule's stability. |

| Global Softness (S) | Reciprocal of chemical hardness | A higher value would correlate with higher reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations. No specific experimental or computational data for this compound was found in the searched literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD provides detailed information on the conformational dynamics and intermolecular interactions of a molecule in a specific environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be employed to understand how it interacts with other molecules, including solvent molecules (like water) or other solutes. Key insights would be gained by analyzing the radial distribution functions (RDFs) and the number of hydrogen bonds formed over the simulation time. RDFs would reveal the average distance of certain atoms from a central atom, indicating the structure of the solvation shell. Hydrogen bond analysis would quantify the strength and dynamics of these crucial non-covalent interactions, which are expected to be significant for a molecule with multiple hydroxyl and carboxyl groups.

Table 2: Potential Outputs of a Molecular Dynamics Simulation of this compound in Water

| Simulation Parameter/Analysis | Information Provided |

| Simulation Time | Typically in the nanosecond to microsecond range to capture relevant motions. |

| Force Field | A set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. For example, the g(r) between the oxygen of the hydroxyl groups and water oxygen atoms would reveal the structure of the hydration shell. |

| Hydrogen Bond Analysis | Would quantify the number and lifetime of hydrogen bonds between the solute and solvent, and within solute molecules if aggregation is studied. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. |

Note: This table describes the potential outcomes of a molecular dynamics simulation. No specific simulation studies for this compound were identified in the available literature.

Biological Activity and Mechanistic Insights in Vitro Research

Antioxidant Activity and Oxidative Stress Modulation (In Vitro)

The antioxidant potential of phenolic compounds is a well-established area of research. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used in vitro method to determine this activity, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Bis(4-hydroxyphenyl)acetic acid

| Compound | DPPH Radical Scavenging Activity (IC50) |

|---|---|

| This compound | Data not available |

Anti-inflammatory Effects and Biological Pathway Modulation (In Vitro)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The in vitro assessment of a compound's ability to modulate inflammatory pathways in immune cells, such as macrophages, provides crucial insights into its potential anti-inflammatory effects. Key inflammatory mediators include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Research into the direct effects of this compound on pro-inflammatory cytokine production in macrophage cell lines like RAW 264.7 is still in its nascent stages. While studies on structurally related bisphenol compounds have shown modulation of inflammatory responses, specific data detailing the impact of this compound on TNF-α and IL-6 secretion and its interaction with the NF-κB signaling pathway are currently limited. A study on a related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, demonstrated the inhibition of the NF-κB pathway, suggesting that the bis(4-hydroxyphenyl) moiety may contribute to anti-inflammatory activity. nih.gov However, direct evidence for the parent acetic acid derivative is needed.

Antimicrobial and Antibiofilm Efficacy (In Vitro)

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. In vitro assays to determine the minimum inhibitory concentration (MIC) against various pathogenic bacteria and the ability to inhibit biofilm formation are critical first steps in this discovery process.

Currently, there is a lack of published data on the antibacterial spectrum and specific MIC values of this compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a significant attribute for a potential antimicrobial agent. At present, in vitro studies specifically investigating the antibiofilm properties of this compound have not been reported in the available scientific literature.

Anti-cancer and Cytotoxic Mechanisms in Cellular Models (In Vitro)

The evaluation of a compound's cytotoxic effects against various cancer cell lines is a primary step in the development of new anti-cancer therapies. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. Understanding the mechanism of cell death, whether through apoptosis (programmed cell death) or necrosis (uncontrolled cell death), is also crucial.

While research has been conducted on derivatives and structurally similar compounds, specific cytotoxic data for this compound against common cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7), human cervical cancer cell line (HeLa), and human liver cancer cell line (HepG2) is not currently available.

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | Data not available |

| HeLa (Cervical Cancer) | Data not available |

Studies on related compounds offer some insights into potential mechanisms. For instance, N-(4-Hydroxyphenyl)retinamide has been shown to induce a combination of apoptosis and necrosis in neuroblastoma cell lines. oup.com Another related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, was found to induce apoptosis in colon cancer cells. nih.gov These findings suggest that the bis(4-hydroxyphenyl) structure may play a role in inducing cancer cell death. However, direct in vitro studies confirming and quantifying the induction of apoptosis and necrosis by this compound in specific cancer cell lines are needed to establish its potential as an anti-cancer agent.

Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

While direct research on the modulation of intracellular signaling cascades like Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt by this compound (DPA) is limited, the broader context of cellular signaling provides a framework for potential interactions. The MAPK/ERK and PI3K/Akt pathways are crucial for regulating cell development, proliferation, and survival. nih.gov Their activation is a key event in the pathogenesis of various diseases, making them targets for therapeutic intervention. nih.gov For instance, in acute lymphoblastic leukemia, both pathways are constitutively activated, suggesting that their inhibitors could have therapeutic potential. nih.gov

Growth factor signaling pathways regulated by PI3 kinase/Akt and MAP kinases are known to interact with other transcriptional regulators. nih.gov For example, the activation of PI3K/Akt and MAPK pathways can lead to the degradation of Mad1, a protein that acts as a tumor suppressor. nih.gov This process is mediated by the phosphorylation of Mad1 by RSK and S6K1, which are downstream effectors of the MAPK and PI3K/Akt pathways, respectively. nih.gov This highlights the intricate connections between these signaling cascades and cellular processes like proliferation and transformation. nih.gov Although direct evidence for DPA is scarce, its structural similarity to other phenolic compounds that are known to influence these pathways suggests a potential for interaction that warrants further investigation.

Role as a Biomarker in Xenobiotic Biotransformation

This compound has been identified as a significant biomarker in the context of xenobiotic biotransformation, particularly for assessing exposure to certain pesticides. Its detection in biological samples can serve as an indicator of the body's metabolic processing of these foreign compounds.

Characterization as a Metabolite of Pesticides (e.g., Methoxychlor)

This compound is a notable metabolite of the organochlorine insecticide methoxychlor (B150320). nih.govnih.gov Methoxychlor itself undergoes biotransformation in the body, leading to the formation of various metabolites. One of the predominant and biologically active metabolites is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). nih.govnih.gov Further metabolic processes can then lead to the formation of DPA.

In vitro studies using rat Leydig cells have shown that HPTE can inhibit testosterone (B1683101) production in a dose-dependent manner. nih.gov This inhibition is linked to a decrease in the activity of the cytochrome P450 cholesterol side-chain cleavage enzyme (P450scc). nih.gov Similarly, research on rat ovarian granulosa cells demonstrated that HPTE can impair the production of progesterone (B1679170) and estradiol-17β. nih.gov These findings underscore the endocrine-disrupting potential of methoxychlor's metabolites. The biotransformation of methoxychlor to HPTE and subsequently to other compounds like DPA is a critical aspect of its toxicology.

Application in Exposure Assessment Methodologies

The measurement of urinary concentrations of pesticide metabolites is a common and effective method for assessing human exposure. researchgate.net Given that DPA is a downstream metabolite of methoxychlor, its presence in urine can be used as a biomarker for exposure to this pesticide. The principle of using urinary metabolites as biomarkers is well-established for other compounds as well. For example, the urinary excretion of 2,2-bis(4-chlorophenyl)acetic acid (DDA) is a reliable index of exposure to DDT. nih.gov

The toxicological significance of such metabolites lies in the fact that conjugation during the metabolic process may reduce their biological activity. researchgate.net However, the presence of even conjugated forms in urine confirms that exposure has occurred. For many phenolic compounds, the glucuronide conjugate is the major form excreted in urine. researchgate.net Therefore, exposure assessment methodologies often measure the total urinary concentration, which includes both the free and conjugated forms of the metabolite. researchgate.net This approach provides a comprehensive picture of the extent of exposure to the parent compound, such as methoxychlor.

Interactive Data Table: Research on Methoxychlor Metabolite (HPTE)

| Study Focus | Cell Type | Key Findings | Reference |

| Testosterone Biosynthesis | Rat Leydig Cells | HPTE caused a dose-dependent inhibition of testosterone production. | nih.gov |

| Ovarian Steroidogenesis | Rat Ovarian Granulosa Cells | HPTE impaired progesterone and estradiol-17β production. | nih.gov |

| Cytochrome P450 Inhibition | Human and Rat Liver Microsomes | HPTE showed inhibitory effects on various CYP enzymes. | researchgate.net |

Environmental Fate, Degradation, and Ecotoxicological Research Perspectives

Biodegradation Pathways in Environmental Compartments

The biodegradation of Bis(4-hydroxyphenyl)acetic acid is a critical process governing its environmental persistence. While direct and comprehensive studies on its complete degradation pathway are limited, research on its formation from parent compounds and the degradation of structurally analogous molecules provides significant insights into its likely fate.

This compound is a product of the sequential O-demethylation and oxidative dechlorination of methoxychlor (B150320) by certain bacteria. asm.orgwashington.edu The degradation process does not terminate at this stage; it is suggested that the resultant carboxylic acids, including this compound, are likely further biodegraded by a diverse community of indigenous microbes. asm.orgwashington.edu

While the specific metabolites of this compound degradation are not extensively documented, the breakdown of structurally similar compounds offers a probable model. For instance, the degradation of 4-hydroxyphenylacetic acid, which shares a core structural motif, has been studied in Acinetobacter and Pseudomonas putida. nih.gov This pathway proceeds through the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), followed by aromatic ring-fission catalyzed by a 2,3-dioxygenase. nih.gov Key metabolites identified in this process include 5-carboxymethyl-2-hydroxymuconic acid and 2-hydroxyhepta-2,4-diene-1,7-dioic acid, which are further metabolized to central metabolic intermediates like pyruvate (B1213749) and succinate. nih.gov

Similarly, research on the degradation of Bisphenol F [bis(4-hydroxyphenyl)methane], which also possesses two hydroxyphenyl groups, by Sphingobium yanoikuyae strain FM-2 reveals a pathway that could be analogous. This pathway involves initial hydroxylation of the bridging carbon, oxidation to a benzophenone (B1666685) derivative, followed by a Baeyer-Villiger oxidation and ester hydrolysis to yield 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are subsequently mineralized. nih.govresearchgate.net This suggests that a plausible degradation route for this compound could involve hydroxylation of the aromatic rings, followed by ring cleavage.

Table 1: Identified Metabolites in the Degradation of Structurally Similar Compounds

| Original Compound | Degrading Microorganism | Key Identified Metabolites | Reference |

| 4-Hydroxyphenylacetic acid | Acinetobacter sp., Pseudomonas putida | 3,4-Dihydroxyphenylacetic acid, 5-Carboxymethyl-2-hydroxymuconic acid, 2-Hydroxyhepta-2,4-diene-1,7-dioic acid | nih.gov |

| Bisphenol F | Sphingobium yanoikuyae FM-2 | Bis(4-hydroxyphenyl)methanol, 4,4′-Dihydroxybenzophenone, 4-Hydroxyphenyl 4-hydroxybenzoate, 4-Hydroxybenzoate, 1,4-Hydroquinone | nih.govresearchgate.net |

A key bacterial strain identified in the transformation of methoxychlor to this compound is Bradyrhizobium sp. strain 17-4, isolated from river sediment. asm.orgasm.org This gram-negative bacterium mediates the O-demethylation and oxidative dechlorination of methoxychlor and its dechlorinated derivatives, leading to the accumulation of monophenolic and bis-phenolic carboxylic acids, including this compound. asm.orgasm.org The degradation by strain 17-4 is considered a cometabolic process, meaning the bacterium does not use the compound as a primary carbon source. washington.edu The half-life of methoxychlor in the presence of this strain has been calculated at 6.7 days. washington.edu

The genus Bradyrhizobium is known for its metabolic diversity and ability to degrade various aromatic compounds, including nitroaromatic compounds and phenoxyacetic acids, suggesting its significant role in the environmental fate of complex organic pollutants. researchgate.netnih.govnih.gov

Other bacterial genera have been identified as potent degraders of structurally related molecules, indicating their potential involvement in the further breakdown of this compound.

Table 2: Bacterial Strains Involved in the Degradation of this compound and Related Compounds

| Bacterial Strain | Compound Degraded | Role in Degradation | Reference |

| Bradyrhizobium sp. strain 17-4 | Methoxychlor | Transformation to this compound | asm.orgasm.org |

| Acinetobacter sp. | 4-Hydroxyphenylacetic acid | Complete degradation pathway elucidated | nih.gov |

| Pseudomonas putida | 4-Hydroxyphenylacetic acid | Complete degradation pathway elucidated | nih.gov |

| Sphingobium yanoikuyae FM-2 | Bisphenol F | Complete degradation pathway elucidated | nih.govresearchgate.net |

Photodegradation Processes in Aquatic Systems

Studies on bis(4-hydroxyphenyl) methane (B114726) (BPE) and 4,4-bis(4-hydroxyphenyl)pentanoic acid (DPA) have shown that these compounds can be degraded under UV irradiation. researchgate.netresearchgate.net The photodegradation of BPE was found to follow first-order kinetics and could be accelerated by the presence of cyclodextrins, which form inclusion complexes with the molecule. researchgate.net Similarly, the photodegradation of DPA was enhanced in the presence of β-cyclodextrin. researchgate.net

Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂), have been shown to be effective in degrading bisphenol A, a structurally related endocrine disruptor. acs.org This process leads to the complete mineralization of the parent compound to CO₂ and involves the formation of several intermediate products. acs.org Given its phenolic structure, it is plausible that this compound would also be susceptible to photocatalytic degradation through reactions with hydroxyl radicals.

Environmental Persistence and Bioaccumulation Potential Studies

The environmental persistence of this compound is a key factor in determining its potential for long-term ecological impact. Specific data on its environmental half-life in soil and water are scarce. However, its chemical structure provides clues to its likely behavior. As a metabolite of methoxychlor, it is more polar due to the presence of two hydroxyl groups and a carboxylic acid group. This increased polarity generally leads to higher water solubility and lower lipophilicity compared to its parent compound. nih.govhmdb.ca

The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. sfu.ca While an experimental Kow for this compound is not widely reported, its structure suggests a significantly lower Kow than that of methoxychlor, thus indicating a lower tendency to bioaccumulate in the fatty tissues of organisms. The formation of this compound from methoxychlor can be considered a detoxification step in terms of bioaccumulation potential.

Direct studies measuring the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound in aquatic organisms are currently lacking in the scientific literature. us.es

Ecotoxicological Impact Assessments on Environmental Organisms (excluding human health)

The ecotoxicological profile of this compound is not well-established, with limited direct testing on environmental organisms. However, data from structurally similar compounds can provide an initial assessment of potential hazards.

For instance, bis(4-hydroxyphenyl) methane (BPF), another bisphenol compound, has demonstrated developmental and reproductive toxicity in the non-biting midge, Chironomus tentans. nih.gov Exposure to BPF at concentrations as low as 2.0 mg/L delayed pupation and caused damage to male gonadal tissues. nih.gov The 48-hour median effective concentration (EC₅₀) for BPF in C. tentans was determined to be 3.44 mg/L. nih.gov

Studies on various bisphenols have also revealed toxic effects on microalgae. For Chlorella vulgaris, the 14-day EC₅₀ values for bisphenol A and several of its analogues were in the range of 15-62 mg/L. d-nb.inforesearchgate.net Generally, Desmodesmus armatus was found to be more sensitive to these compounds than C. vulgaris. d-nb.info Given the structural similarities, this compound could potentially exert similar toxic effects on primary producers and invertebrates in aquatic ecosystems. A safety data sheet for the related compound, 4-hydroxyphenylacetic acid, indicates it can be an irritant and a skin sensitizer. scbt.com

Table 3: Ecotoxicity Data for Structurally Related Bisphenolic Compounds

| Test Organism | Compound | Endpoint | Value (mg/L) | Reference |

| Chironomus tentans (midge) | Bis(4-hydroxyphenyl) methane (BPF) | 48-h EC₅₀ | 3.44 | nih.gov |

| Chlorella vulgaris (green alga) | Bisphenol A (BPA) | 14-day EC₅₀ | 42.52 | d-nb.info |

| Chlorella vulgaris (green alga) | Bisphenol G (BPG) | 14-day EC₅₀ | 15.76 | d-nb.info |

| Desmodesmus armatus (green alga) | Bisphenol G (BPG) | 14-day EC₅₀ | 16.79 | d-nb.info |

| Desmodesmus armatus (green alga) | Bisphenol M (BPM) | 14-day EC₅₀ | 29.83 | d-nb.info |

Research into Remediation Strategies for Environmental Contamination

Research into the remediation of water and soil contaminated with bisphenolic compounds, including metabolites like this compound, is ongoing. The primary strategies being explored include microbial degradation, adsorption, and advanced oxidation processes (AOPs). researchgate.netresearchgate.net

The use of specialized bacterial strains, such as Bradyrhizobium sp., in bioremediation holds promise for the in-situ degradation of these contaminants. asm.org Enhancing the activity of indigenous microbial populations capable of degrading aromatic acids is a key area of research.

Adsorption using various materials is another effective method for removing bisphenolic compounds from water. Molecularly imprinted polymers (MIPs) are a particularly promising technology due to their high selectivity for target pollutants. nih.gov These custom-made polymers can be designed to specifically bind to molecules like this compound, facilitating their removal from complex environmental matrices.

AOPs, including photocatalysis with TiO₂ and Fenton-like reactions, are powerful ex-situ treatment methods capable of mineralizing persistent organic pollutants to less harmful substances like CO₂ and water. acs.org These technologies are being investigated for the treatment of wastewater containing a variety of endocrine-disrupting chemicals. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the structural features of Bis(4-hydroxyphenyl)acetic acid. By interacting with electromagnetic radiation, the molecule's functional groups and atomic arrangement can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its structural components and data from analogous compounds like 4-hydroxyphenylacetic acid.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton (the CH group alpha to the carboxylic acid), the phenolic hydroxyl protons, and the carboxylic acid proton. The aromatic protons on the two para-substituted phenyl rings would likely appear as two sets of doublets (an AA'BB' system), characteristic of this substitution pattern. The single methine proton would be a singlet, and the hydroxyl and carboxylic acid protons would also appear as singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid, the methine carbon, and the various aromatic carbons (those bearing the hydroxyl group, the methine group, and the unsubstituted carbons). The symmetry of the molecule would influence the number of distinct aromatic signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 175 - 185 | Shift is variable, depends on solvent and H-bonding. |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | N/A | Shift is variable, depends on solvent and H-bonding. |

| Aromatic C-H (ortho to -OH) | 6.7 - 6.9 | 115 - 117 | Expected to be a doublet. |

| Aromatic C-H (meta to -OH) | 7.0 - 7.2 | 130 - 132 | Expected to be a doublet. |

| Methine (-CH) | ~5.0 | 55 - 65 | A single proton environment. |

| Quaternary Aromatic C (C-OH) | N/A | 155 - 158 | Carbon attached to the hydroxyl group. |

| Quaternary Aromatic C (C-CH) | N/A | 128 - 132 | Carbon attached to the methine group. |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups.

The presence of the carboxylic acid would be confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong, sharp C=O stretching band around 1700-1725 cm⁻¹. The phenolic O-H groups would also contribute to the broadness of the O-H absorption, typically appearing around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

Interactive Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O | Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings. The two hydroxyphenyl groups in this compound act as the primary chromophores. These phenolic systems typically exhibit strong absorption bands in the UV region, arising from π→π* transitions. The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution, which affects the protonation state of the phenolic and carboxylic acid groups. For phenolic compounds, absorption maxima are often observed in the range of 270-280 nm.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₁₄H₁₂O₄), the theoretical monoisotopic mass of the neutral molecule is 244.0736 Da. In negative ion mode ESI-HRMS, the deprotonated molecule [M-H]⁻ would be observed, with a theoretical m/z of 243.0663. The high mass accuracy of HRMS (typically within 5 ppm) allows for the unambiguous confirmation of the elemental formula from a list of possibilities.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the [M-H]⁻ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

Systematic studies on the fragmentation of bisphenols reveal common pathways that can be applied to this compound. dphen1.comthermofisher.com When analyzing the [M-H]⁻ precursor ion (m/z 243.0663), two primary fragmentation routes are anticipated:

Loss of Carbon Dioxide (CO₂): A characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (43.9898 Da). This would result in a product ion with an m/z of 199.0765.

Cleavage of the C-C bond: Fission of the bond between the methine carbon and one of the phenyl rings can lead to the formation of a stable phenoxide ion. This would result in a fragment corresponding to the [C₆H₅O]⁻ ion at m/z 93.0346.

The study of these fragmentation patterns is crucial for the structural confirmation of this compound in complex mixtures and for differentiating it from isomeric compounds. dphen1.com

Interactive Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Precursor)

| Precursor Ion (m/z) | Proposed Fragment Structure/Formula | Neutral Loss | Product Ion (m/z) | Fragmentation Pathway |

| 243.0663 | [C₁₃H₁₁O₂]⁻ | CO₂ | 199.0765 | Decarboxylation of the carboxylic acid. |

| 243.0663 | [C₆H₅O]⁻ | C₈H₇O₃ | 93.0346 | Cleavage yielding a phenoxide ion. |

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are crucial for analyzing thermally labile and polar molecules like this compound.

Electrospray Ionization (ESI-MS) is a widely used technique for the analysis of this compound, especially in its negative ion mode. In this mode, the molecule readily deprotonates to form the [M-H]⁻ ion. For instance, in a study identifying degradation products of methoxychlor (B150320), this compound was identified by the mass of its [M-H]⁻ ion at an m/z of 243.06. asm.org Further fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) experiments provides structural confirmation. Common product ions observed for the [M-H]⁻ of this compound include fragments at m/z 197.06, corresponding to the loss of a carboxyl group and two hydrogen atoms ([M-COOH-2H]⁻), and at m/z 196.05, corresponding to the loss of a carboxyl group and three hydrogen atoms ([M-COOH-3H]⁻). asm.org The use of high-resolution mass spectrometry, such as UPLC-Q-TOF/MS, allows for precise mass measurements, which has been used to identify a compound with an m/z of 286, corresponding to diphenolic acid, in plant extracts. rasayanjournal.co.in

Atmospheric Pressure Chemical Ionization (APCI-MS) serves as an alternative ionization source that is well-suited for relatively polar, semi-volatile compounds. science.gov While specific applications of APCI-MS for this compound are less commonly reported than ESI, it is a viable technique, particularly in liquid chromatography-mass spectrometry (LC-MS) setups. science.govdbfz.de APCI is known to be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex samples.

| Ionization Technique | Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source |

| ESI-MS/MS | Negative | 243.06 ([M-H]⁻) | 197.06, 196.05 | asm.org |

| UPLC-Q-TOF-MS | - | 286 | Not specified | rasayanjournal.co.in |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification. Both high-performance liquid chromatography and gas chromatography have been successfully employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for the analysis of this compound due to the compound's polarity and non-volatile nature.

Reversed-phase HPLC is the preferred mode for separating this compound. A typical RP-HPLC method utilizes a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. doi.orgresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of an acid like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to achieve good peak shape. sielc.comsielc.com

Method optimization may involve adjusting the gradient elution program, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. For example, a method for separating 14 different bisphenols, including diphenolic acid, used a Kromasil 100-5 C18 column and a gradient of methanol in water, increasing from 45% to 80%. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can also be used for simpler sample matrices. acs.org

Table of RP-HPLC Method Parameters for this compound Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Source |

|---|---|---|---|---|

| Kromasil 100-5 C18 | Gradient: 45% to 80% Methanol in Water | 1.0 | UV (228 nm) | researchgate.net |

| C8 | 50% Acetonitrile / 50% Water | 1.0 | UV (280 nm) | doi.org |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |

To detect and quantify this compound after HPLC separation, various detectors can be employed.

Photodiode Array (DAD) Detection: DAD is a frequently used detector that provides absorbance spectra over a range of wavelengths. This allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification and purity assessment. For the analysis of bisphenols, including diphenolic acid, detection is often performed at wavelengths around 228 nm or 280 nm. doi.orgresearchgate.netresearchgate.net

Fluorescence (FLD) Detection: Fluorescence detection offers higher sensitivity and selectivity for compounds that fluoresce. While this compound itself may have native fluorescence, derivatization can be used to enhance the signal. For some bisphenols, HPLC with fluorescence detection has been shown to be a sensitive method. bohrium.comacs.org The use of complexing agents like cyclodextrins can also increase the fluorescence properties of bisphenols. bohrium.com Furthermore, molecularly imprinted polymers combined with quantum dots have been developed as fluorescent sensors for the detection of related compounds, indicating a potential avenue for highly sensitive detection of diphenolic acid. scielo.brresearchgate.net

Electrochemical Detection (ECD): Information specifically detailing the use of electrochemical detection for this compound is not prevalent in the reviewed literature. However, given the phenolic nature of the compound, ECD could potentially be a sensitive detection method, as phenols are electrochemically active and can be oxidized at an electrode surface.

For trace-level analysis, the coupling of ultra-high-pressure liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. dtu.dknih.gov When combined with the selectivity and sensitivity of MS/MS, UPLC-MS/MS methods can achieve very low limits of detection. acs.org This technique has been used for the determination of various bisphenols in complex matrices like environmental water and solid samples. researchgate.net In such methods, ESI in negative mode is typically used for ionization, followed by selected reaction monitoring (SRM) to enhance specificity and quantification. acs.orgscience.gov

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but its application to polar and non-volatile compounds like this compound requires a derivatization step. researchgate.net Derivatization, typically silylation, is performed to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable silyl (B83357) ethers and esters. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net

Following derivatization, the compound can be analyzed by GC coupled with a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS). doi.orgulaval.ca GC-MS provides both retention time and mass spectral data, allowing for confident identification and quantification. GC-MS has been used to identify diphenolic acid in fermentation broths, where it was detected as a significant component. ecronicon.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Diphenolic acid |

| Methoxychlor |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Formic acid |

Coupled Detection Systems (Flame Ionization Detection (FID), Mass Spectrometry (MS))

The choice of detection system is paramount for achieving reliable results in the analysis of this compound. While Flame Ionization Detection (FID) offers a robust and general-purpose option for gas chromatography, Mass Spectrometry (MS) provides superior sensitivity and structural information, making it the preferred method for trace analysis and identification.

When coupled with Gas Chromatography (GC), FID is a widely used detector that provides a signal proportional to the mass of carbon atoms entering the flame. For the analysis of this compound, a derivatization step is typically required to increase its volatility and thermal stability. This often involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively.

Mass Spectrometry (MS), particularly when coupled with either GC or High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of this compound. GC-MS combines the separation capabilities of GC with the detection power of MS, allowing for the identification of the compound based on its mass spectrum. The electron ionization (EI) mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns that can be used for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly valuable technique as it often allows for the direct analysis of this compound without the need for derivatization. Electrospray ionization (ESI) is a common ionization source used in LC-MS for this compound, typically operating in negative ion mode to deprotonate the acidic and phenolic protons. The resulting mass-to-charge ratio (m/z) of the deprotonated molecule can be monitored for quantification. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic product ion spectrum.

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (water, soil) and biological fluids (urine, plasma) requires an effective sample preparation step to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE) is a widely employed technique for the pre-concentration and purification of this compound from aqueous samples. The choice of the solid phase is critical and depends on the physicochemical properties of the analyte and the sample matrix. For a compound like this compound, which contains both acidic and phenolic functional groups, a variety of sorbents can be utilized.

Polymeric reversed-phase sorbents, such as those based on styrene-divinylbenzene, are often effective. The extraction process typically involves conditioning the SPE cartridge, loading the acidified sample, washing to remove interferences, and finally eluting the analyte with a suitable organic solvent like methanol or acetonitrile. The pH of the sample is a crucial parameter, and it is generally adjusted to be below the pKa of the carboxylic acid group to ensure the compound is in its neutral form and can be efficiently retained on the reversed-phase sorbent.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that can be applied to the extraction of this compound. This method relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For the extraction of this compound from aqueous samples, the pH of the aqueous phase is adjusted to be acidic to neutralize the carboxylate and phenolate (B1203915) groups, thereby increasing the compound's hydrophobicity. An organic solvent in which the analyte has high solubility, such as ethyl acetate (B1210297) or diethyl ether, is then used for the extraction. The efficiency of the extraction can be enhanced by performing multiple extractions with fresh portions of the organic solvent. The combined organic extracts are then typically dried and evaporated to concentrate the analyte before analysis.

When analyzing biological samples like plasma or serum, the high concentration of proteins can interfere with the analysis and damage analytical instrumentation. Protein precipitation is a common and straightforward method to remove these macromolecules.

This technique involves the addition of a protein precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid), to the biological sample. The precipitating agent disrupts the solvation of the proteins, causing them to aggregate and precipitate out of the solution. After centrifugation to pellet the precipitated proteins, the supernatant containing this compound and other small molecules can be collected for further analysis, which may include a subsequent SPE or LLE step for further purification and concentration.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule and how the molecules pack in the crystal lattice. The presence of hydroxyl and carboxylic acid groups suggests the likelihood of extensive hydrogen bonding networks, which would significantly influence the compound's melting point, solubility, and polymorphism. The crystal structure would provide precise measurements of the dihedral angles between the phenyl rings and the plane of the carboxylic acid group, offering insights into the molecule's flexibility.

Potentiometric and Spectrophotometric Titration for Equilibrium and Protonation Constant Determination

Potentiometric and spectrophotometric titrations are classical analytical methods used to determine the acidity constants (pKa values) of ionizable groups in a molecule. For this compound, which has three acidic protons (one from the carboxylic acid group and two from the phenolic hydroxyl groups), these techniques can elucidate the different protonation equilibria.

Potentiometric titration involves monitoring the pH of a solution of this compound as a strong base (e.g., NaOH) is incrementally added. The resulting titration curve of pH versus the volume of titrant added will show inflection points corresponding to the equivalence points for the deprotonation of the different acidic groups. The pKa values can be determined from the pH at the half-equivalence points.

Applications in Materials Science and Industrial Chemistry

Utilization as a Building Block in Polymer Chemistry

The molecular architecture of Bis(4-hydroxyphenyl)acetic acid, with its distinct reactive sites, allows it to be incorporated into various polymer backbones. The two phenol (B47542) groups can react in a similar manner to other bisphenols, which are foundational monomers in the polymer industry, while the carboxylic acid group offers an additional site for modification or to impart specific properties like solubility and adhesion to the resulting polymer. Patents have noted the inclusion of this compound in the synthesis of polymerizable compositions and polyurethane resins, where its carboxylic acid group can impart desirable characteristics such as hydrogen bonding and alkali solubility. google.comgoogleapis.com

Synthesis of Flame-Retardant Polymers

The integration of this compound into polymer structures can be a strategic approach to enhancing flame retardancy. While the compound itself is not a primary flame retardant, its derivatives, particularly halogenated versions, are of significant interest. For instance, the synthesis of brominated analogues leverages the established effectiveness of bromine compounds in fire safety applications. When polymers containing these brominated units are exposed to high temperatures, they release bromine radicals which interfere with the combustion reactions in the gas phase, thereby quenching the flame. This approach allows for the permanent incorporation of the flame-retardant moiety into the polymer backbone, preventing leaching and ensuring long-term performance.

Development of Epoxy Resins and Composites

In the field of epoxy resins, this compound presents itself as a viable alternative to conventional bisphenols like Bisphenol A (BPA). The fundamental reaction for producing many epoxy resins involves the reaction of a bisphenol with epichlorohydrin. The two phenolic hydroxyl groups on this compound can undergo this same reaction to form a diglycidyl ether epoxy monomer.

The presence of the pendant carboxylic acid group in the structure is a key differentiator from BPA. This group can be further functionalized or can serve to enhance the adhesion of the resulting epoxy composite to substrates, improve its solubility characteristics, or act as an internal catalyst during the curing process. This built-in functionality opens pathways to creating epoxy systems with tailored properties for advanced composites, coatings, and adhesives.

Application as a Chelating Agent in Agriculture and Soil Science

The ability of certain organic molecules to bind metal ions, a process known as chelation, is critical in agriculture for ensuring plants can access essential micronutrients from the soil. Derivatives of bis(hydroxyphenyl)acetic acid have been shown to be highly effective in this regard.

Enhancement of Soil Nutrient Availability

Soil chemistry is complex, and the availability of micronutrients like iron, manganese, and zinc is highly dependent on the soil's pH. In alkaline or calcareous soils, these essential nutrients often form insoluble hydroxides, rendering them unavailable for plant uptake. This can lead to nutrient deficiencies and poor crop growth.

Chelating agents work by forming stable, water-soluble complexes with these metal ions, keeping them in a form that plant roots can absorb. While this compound itself can exhibit some chelating properties, its derivatives are specifically engineered for superior performance in agricultural applications.

Strategies for Addressing Iron Chlorosis through Chelation (referring to derivatives)

Iron chlorosis, a condition where plants cannot produce sufficient chlorophyll (B73375) due to a lack of available iron, is a major problem in many agricultural regions with high soil pH. To combat this, synthetic iron chelates are applied to the soil. Among the most effective are those based on ethylenediamine-N,N'-bis(hydroxyphenyl)acetic acid (EDDHA). epa.gov

Specifically, research has highlighted the efficacy of various EDDHA analogues, including ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid and its related structures. epa.govacs.org These molecules are powerful chelating agents that have a very high affinity for the ferric iron (Fe³⁺) ion. acs.org A study detailed the synthesis and characterization of several of these agents, including p,p-EDDHA (ethylenediamine-N,N'-bis(4-hydroxyphenyl)acetic acid), which is a direct derivative of the compound of interest. epa.govacs.org These chelates are stable across a wide pH range, ensuring that the iron remains soluble and available for plant uptake even in challenging alkaline soil conditions. chemicalbook.com The effectiveness of these chelates makes them a critical tool for managing crop health and productivity in calcareous soils. epa.govacs.org

Development of Functional Materials and Chemical Intermediates

Beyond its direct use in polymers and agricultural products, this compound serves as a versatile chemical intermediate for the synthesis of a wide range of functional materials. Its trifunctional nature—possessing two phenols and one carboxylic acid—provides a platform for building more complex molecules.

Researchers have utilized this structure to create new derivatives with specific properties. For example, it can be a starting material for synthesizing certain polymer electrolyte materials for applications like fuel cells or in the creation of photosensitive polymerizable compositions. google.comgoogle.com The compound has also been mentioned in the context of creating polyurethane resins and other polymers where specific diol compounds are required. googleapis.comepo.orggoogle.com.pg Its structure is valuable for synthesizing molecules where two spaced phenolic groups are needed, and the carboxylic acid can be used for subsequent reactions, such as esterification or amidation, to attach other functional moieties or to build up larger molecular architectures. dss.go.th This versatility makes this compound a valuable building block in the development of new materials for diverse technological fields.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of bisphenol compounds often relies on petroleum-based feedstocks and can generate significant chemical waste. Future research is poised to pivot towards more sustainable and efficient synthetic strategies for producing Bis(4-hydroxyphenyl)acetic acid and related structures. A primary area of exploration is the use of renewable, bio-based starting materials.

Researchers are investigating the conversion of biomass into valuable chemical building blocks. rsc.org Lignin, a complex polymer abundant in plant cell walls, is a particularly promising source of phenolic compounds like hydroxycinnamic acids (e.g., p-coumaric acid, ferulic acid, and sinapic acid). rsc.orgrsc.org Future synthetic routes for this compound could adapt methodologies currently being developed for other bisphenols, which involve a two-step process:

Catalyst-free thermal decarboxylation: This step converts hydroxycinnamic acids into vinylphenols with high efficiency, often by simple reflux in a suitable solvent. rsc.org

Dimerization: The resulting vinylphenols can then be dimerized. Olefin metathesis, using catalysts like the Grubbs-Hoveyda 2nd generation catalyst, has shown success in producing bisphenol structures with high yields. rsc.org

Another avenue involves the use of other renewable platform chemicals derived from biomass, such as eugenol (B1671780) (from clove oil) or vanillin, as precursors. rsc.org These approaches not only reduce reliance on fossil fuels but also align with the principles of a circular economy. The development of these bio-based syntheses represents a significant step towards the sustainable production of bisphenols. rsc.org

Table 1: Comparison of Synthetic Approaches for Bisphenol Compounds